molecular formula C11H9ClF2N2O B3039381 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole CAS No. 1029635-77-5

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole

Cat. No.: B3039381
CAS No.: 1029635-77-5
M. Wt: 258.65 g/mol
InChI Key: AQYOAKLMQCWPCX-UHFFFAOYSA-N
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Description

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole is a chemical compound with the molecular formula C11H9ClF2N2O. This compound is notable for its unique structure, which includes a pyrazole ring substituted with chloro, difluoromethyl, and methoxyphenyl groups. These substitutions confer specific chemical properties that make the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chloro and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole exerts its effects involves its interaction with molecular targets in biological systems. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical properties. These substitutions can enhance the compound’s reactivity and binding affinity, making it particularly valuable in applications requiring specific molecular interactions.

Properties

IUPAC Name

4-chloro-5-(difluoromethyl)-3-(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O/c1-17-7-4-2-6(3-5-7)9-8(12)10(11(13)14)16-15-9/h2-5,11H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYOAKLMQCWPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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